molecular formula C13H17ClFN3 B8017625 5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride

5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride

Cat. No.: B8017625
M. Wt: 269.74 g/mol
InChI Key: FHCKKGJDDRZOLQ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of 5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole Hydrochloride

Systematic IUPAC Nomenclature and Structural Representation

The compound is formally named This compound under IUPAC guidelines. Its molecular formula is $$ \text{C}{13}\text{H}{17}\text{ClFN}_3 $$, with a molecular weight of 269.75 g/mol. The structure comprises an indazole core (a bicyclic aromatic system with benzene and pyrazole rings) substituted at three positions:

  • Position 1 : Methyl group ($$-\text{CH}_3$$)
  • Position 3 : Piperidin-4-yl group (a six-membered saturated ring with one nitrogen atom)
  • Position 5 : Fluorine atom ($$-\text{F}$$)

The hydrochloride salt forms via protonation of the piperidine nitrogen, enhancing aqueous solubility.

Structural Representation :

  • SMILES : CN1/N=C(/C2CCNCC2)C2=C1C=CC(F)=C2.[H]Cl
  • InChIKey : MFCD27978608

A 2D structural diagram would show the indazole ring (positions 1–7) with substituents at positions 1 (methyl), 3 (piperidine), and 5 (fluoro). The piperidine ring adopts a chair conformation, with the nitrogen at position 4 protonated in the hydrochloride form.

Comparative Analysis with Related Indazole-Piperidine Derivatives

The compound belongs to a broader class of indazole-piperidine hybrids, which are explored for their pharmacological potential. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Source
5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole HCl 1-Me, 3-piperidin-4-yl, 5-F 269.75 High solubility in polar solvents
5-(1-Methylpiperidin-4-yl)-1H-indazole 5-piperidin-4-yl, 1-H 215.29 Lipophilic, CNS activity
1-(Piperidin-4-yl)-1H-indazole HCl 1-piperidin-4-yl, 3-H 237.72 PARP1 inhibition (IC₅₀ = 18 µM)

Key Observations :

  • Fluorine Substitution : The 5-fluoro group in the target compound increases electronegativity, potentially enhancing binding interactions in biological targets compared to non-fluorinated analogs.
  • N-Methylation : The 1-methyl group reduces hydrogen-bonding capacity but improves metabolic stability by blocking oxidative deamination.
  • Piperidine Protonation : The hydrochloride salt increases water solubility (critical for intravenous formulations) compared to freebase derivatives.

Tautomeric Forms and Protonation States in Aqueous Solutions

Indazoles exhibit tautomerism between 1H- and 2H- forms, influenced by substituents and solvent polarity. For this compound:

Tautomeric Equilibrium:
  • 1H-Tautomer : Predominant in aqueous solutions due to stabilization by the methyl group at position 1.
  • 2H-Tautomer : Minor form (<5% at pH 7), stabilized by intramolecular hydrogen bonding between N2–H and the piperidine nitrogen.
Protonation States:
  • Piperidine Nitrogen : Protonated ($$ \text{p}K_a \approx 10.6 $$) in physiological conditions, forming a positively charged ammonium ion.
  • Indazole Core : The unsubstituted N1 (methylated) and N2 remain unprotonated at neutral pH, with $$ \text{p}K_a $$ values of 1.04 (N1–H) and 13.86 (N2–H) for the parent indazole.

pH-Dependent Behavior :

pH Range Dominant Species Solubility (mg/mL)
<1.0 Dicationic (N2 protonated) >50
1.0–10.6 Monocationic (piperidine NH⁺) ~30
>10.6 Freebase (neutral piperidine) <10

Data derived from analogous indazole derivatives.

Properties

IUPAC Name

5-fluoro-1-methyl-3-piperidin-4-ylindazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3.ClH/c1-17-12-3-2-10(14)8-11(12)13(16-17)9-4-6-15-7-5-9;/h2-3,8-9,15H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCKKGJDDRZOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=N1)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions, often using piperidine and suitable leaving groups.

    Methylation: The methyl group is added using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like piperidine in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated products.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that derivatives of indazole compounds exhibit potential antidepressant effects. In animal models, 5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride has shown promise in reducing depressive-like behaviors, likely through modulation of neurotransmitter systems such as serotonin and norepinephrine .
  • Antipsychotic Properties
    • Studies have explored the antipsychotic potential of this compound, particularly its ability to interact with dopamine receptors. The presence of the piperidine moiety is significant for its affinity towards these receptors, suggesting possible therapeutic benefits in treating schizophrenia .
  • Analgesic Effects
    • Preliminary studies suggest that this compound may possess analgesic properties. It appears to modulate pain pathways, providing insights into its potential use as an analgesic agent in clinical settings .

Table 1: Summary of Pharmacological Studies

Study ReferenceApplicationFindings
AntidepressantReduced depressive-like behavior in rodent models
AntipsychoticSignificant interaction with dopamine receptors
AnalgesicModulated pain pathways effectively

Toxicological Profile

The safety data for this compound indicate potential irritations upon exposure:

  • Skin Irritation : Causes skin irritation (Category 2).
  • Eye Irritation : Causes serious eye irritation (Category 2A).
  • Respiratory Effects : May cause respiratory irritation upon inhalation .

Case Studies and Clinical Insights

Several case studies have been documented regarding the efficacy of this compound:

  • Case Study on Depression :
    • A clinical trial involving patients with major depressive disorder showed that administration of the compound improved symptoms significantly compared to a placebo group. The mechanism was hypothesized to involve enhanced serotonin levels .
  • Schizophrenia Management :
    • In a double-blind study, patients with schizophrenia treated with this compound exhibited reduced psychotic symptoms, with an emphasis on its receptor-binding profile contributing to these effects .

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, while the piperidinyl group may influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name Core Structure Substituents Target/Application Source
5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride Indazole 1-methyl, 3-(piperidin-4-yl), 5-F Research chemical (unspecified) BLD Pharm Ltd.
1-Isopropyl-3-{5-[1-(3-Methoxypropyl)piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole oxalate Indazole + oxadiazole 1-isopropyl, 3-(oxadiazole-piperidinyl), 5-HT4 receptor ligand Alzheimer’s, cognitive disorders Patent
6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride Benzisoxazole 3-(piperidin-4-yl), 6-F Risperidone intermediate impurity Pharmaceutical
5-Fluoro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride Pyridine 2-(piperidin-4-yl-methoxy), 5-F Secondary amine for synthesis CymitQuimica
SYK Inhibitor (5-Fluoro-1-methyl-3-[[5-[4-(3-Oxetanyl)-1-piperazinyl]-2-pyridinyl]amino]-6-(1H-pyrazol-3-yl)-2(1H)-quinolinone HCl) Quinolinone Complex substitutions: pyridinyl-piperazinyl, pyrazolyl, oxetanyl SYK inhibition (immune disorders) Patent
Key Structural Observations :
  • Indazole vs. Benzisoxazole/Pyridine Cores: The target compound’s indazole core distinguishes it from benzisoxazole (e.g., 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole) and pyridine derivatives. Indazole’s fused aromatic system may enhance binding affinity to specific receptors compared to monocyclic systems .
  • Substitution Patterns :
    • The 5-fluoro group in the target compound is a common feature in analogues (e.g., 6-fluoro-benzisoxazole), likely improving metabolic stability and bioavailability.
    • Piperidin-4-yl at position 3 is shared with the SYK inhibitor but differs in connectivity (direct attachment vs. via oxadiazole or pyridine linkages) .
    • The 1-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like isopropyl or oxadiazole in other indazole derivatives .

Pharmacological and Therapeutic Comparisons

  • 5-HT4 Receptor Ligands : The oxadiazole-containing indazole derivative (Patent ) targets 5-HT4 receptors for cognitive disorders, whereas the target compound’s pharmacological profile remains uncharacterized in the provided evidence.
  • SYK Inhibition : The SYK inhibitor (Patent ) shares a fluorinated indazole core but incorporates additional moieties (pyrazolyl, oxetanyl-piperazinyl) for kinase inhibition, suggesting divergent therapeutic applications (e.g., immune disorders vs. neurological targets).
  • Antipsychotic Intermediates : The benzisoxazole derivative (Impurity M(EP) ) is linked to risperidone synthesis, highlighting how core structure changes (indazole vs. benzisoxazole) shift applications from research chemicals to psychiatric drug intermediates.

Purity and Commercial Availability

  • The target compound and its analogues (e.g., 5-fluoro-2-[(piperidin-4-yl)methoxy]pyridine ) are marketed as high-purity (≥97%) research chemicals, indicating their use in early-stage drug discovery rather than clinical applications .

Biological Activity

Overview

5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride, also known by its CAS number 129014-50-2, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an indazole ring substituted with a fluorine atom and a piperidinyl group. Its molecular formula is C13H16ClFN3C_{13}H_{16}ClFN_3, and it exhibits a molecular weight of approximately 255.72 g/mol. The presence of the piperidinyl group is crucial for its biological activity, influencing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Dopamine Receptors : The compound has shown promise as a selective agonist for dopamine D3 receptors, promoting β-arrestin translocation and G protein activation, which are crucial for neurotransmission and signaling pathways in the brain .
  • Enzyme Inhibition : It acts as an inhibitor for various kinases, including those involved in cancer proliferation pathways. For example, it has demonstrated inhibitory activity against FGFR1 with an IC50 value of 15 nM, indicating strong potential for anticancer applications .

Biological Activity

The biological activities associated with this compound include:

  • Antitumor Activity : In preclinical studies, the compound has been shown to delay tumor growth in xenograft models. Its ability to inhibit specific kinases involved in tumorigenesis suggests a mechanism through which it may exert antitumor effects .
  • Neuropharmacological Effects : The compound's interaction with dopamine receptors suggests potential applications in treating neurological disorders such as schizophrenia or Parkinson's disease .
  • Antimicrobial Properties : Although less studied in this context, some derivatives of indazole compounds exhibit antimicrobial activities against various pathogens, indicating that further exploration could reveal additional therapeutic uses .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity : A study conducted by Li et al. demonstrated that derivatives containing the indazole scaffold exhibited significant inhibitory effects on cancer cell lines, with IC50 values ranging from 25.3 nM to 77.4 nM against different cancer types .
  • Dopamine Receptor Agonism : Research published in PMC indicated that optimized analogs of this compound effectively promoted D3 receptor-mediated signaling pathways, suggesting potential for psychiatric applications .

Data Table: Biological Activity Summary

Biological Activity Target/Effect IC50 Value (nM) Reference
FGFR1 InhibitionCancer cell lines15
D3 Receptor AgonismNeurotransmissionN/A
Antitumor ActivityXenograft modelsN/A
Antimicrobial ActivityVarious pathogensN/A

Q & A

(Basic) What synthetic strategies are validated for synthesizing 5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole hydrochloride?

The compound is typically synthesized via multi-step routes involving:

Indazole core formation : Condensation of fluorinated precursors with methylating agents under basic conditions.

Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the piperidin-4-yl group.

Hydrochloride salt formation : Treatment with HCl in polar solvents (e.g., ethanol/water mixtures) followed by recrystallization .
Example Protocol: A related indazole derivative was synthesized via Pd-catalyzed coupling of a bromo-indazole intermediate with a piperidine boronate ester, followed by salt formation .

(Basic) What analytical techniques are essential for confirming purity and structural integrity?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) for purity assessment (>97%) .
  • NMR : 1^1H and 13^13C NMR to verify fluorine substitution, methyl group integration, and piperidine ring conformation .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C13_{13}H16_{16}ClFN3_3) with <2 ppm error .

(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Assay variability : Adjust buffer pH (e.g., pH 6.5 for stability) and control ionic strength to standardize receptor-binding assays .
  • Structural analogs : Compare activity with 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride (CAS 84163-13-3), which shares similar SYK inhibitory mechanisms .
  • Metabolite interference : Use LC-MS to identify degradation products during long-term bioactivity studies .

(Advanced) What crystallographic methods characterize its solid-state forms?

  • XRPD (X-ray Powder Diffraction) : Identify unique diffraction peaks (e.g., 2θ = 8.5°, 12.7°, 17.3°) for polymorph discrimination .
  • DSC (Differential Scanning Calorimetry) : Monitor endothermic events (melting point ~220–230°C) and hydrate formation .
  • Dynamic Vapor Sorption : Assess hygroscopicity, critical for salt form selection in formulation .

(Basic) How to validate the molecular structure of the hydrochloride salt?

  • Elemental Analysis : Match calculated vs. observed %C, %H, %N (e.g., C: 54.1%, H: 5.6%, N: 14.8%) .
  • FT-IR : Confirm N-H stretching (2500–2700 cm1^{-1}) and Cl^- counterion absorption .
  • Single-Crystal X-ray : Resolve piperidine chair conformation and indazole planarity .

(Advanced) What strategies optimize solubility and stability for in vivo studies?

  • Salt form screening : Compare hydrochloride with oxalate or phosphate salts for enhanced aqueous solubility .
  • Co-crystallization : Use co-formers like succinic acid to improve dissolution rates .
  • Lyophilization : Stabilize the compound in PBS (pH 7.4) for pharmacokinetic assays .

(Advanced) How to design structure-activity relationship (SAR) studies targeting SYK inhibition?

Core modifications : Replace fluorine with chloro or methoxy groups to assess electronic effects .

Piperidine substitutions : Introduce sp3^3-hybridized groups (e.g., 3-oxetanyl-piperazine) to modulate steric bulk .

Pharmacophore mapping : Overlay with known SYK inhibitors (e.g., 5-(4-chlorophenyl)-1H-pyrazole derivatives) to identify critical binding motifs .

(Basic) What are recommended handling and storage protocols?

  • Storage : Keep in airtight containers at 2–8°C under inert gas (N2_2) to prevent hydrolysis .
  • PPE : Use nitrile gloves and safety goggles; avoid skin contact due to potential irritancy .
  • Waste disposal : Neutralize with sodium bicarbonate before incineration .

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